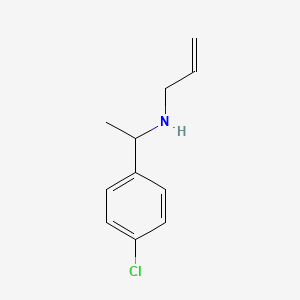
n-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It features a chlorophenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chloroacetophenone with allylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chloroacetophenone in a suitable solvent such as ethanol.
- Add allylamine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the mixture under reflux for several hours.
- After completion, the product can be isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously collected. This method offers advantages in terms of reaction control, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to certain targets, while the amine moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-Chlorophenyl)ethyl)amine: Lacks the prop-2-en-1-amine moiety, which may affect its reactivity and applications.
N-(1-(4-Bromophenyl)ethyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
N-(1-(4-Methylphenyl)ethyl)prop-2-en-1-amine: Contains a methyl group instead of chlorine, which can influence its biological activity.
Uniqueness
N-(1-(4-Chlorophenyl)ethyl)prop-2-en-1-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The combination of the chlorophenyl and prop-2-en-1-amine moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h3-7,9,13H,1,8H2,2H3 |
InChI Key |
AMOAWNMQUVHSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



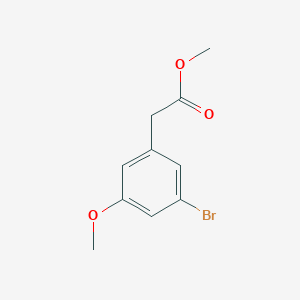

![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
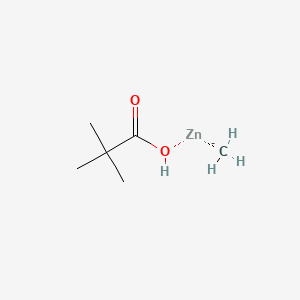
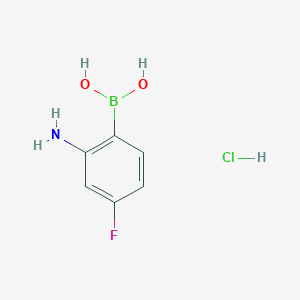
![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
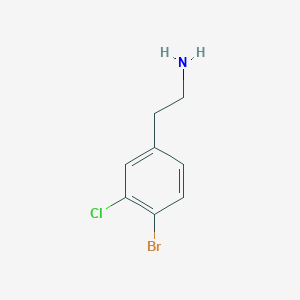
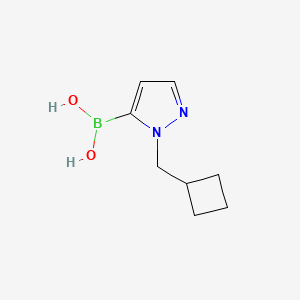
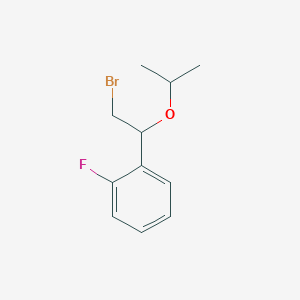
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)

